N-allyl-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine hydrochloride
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Overview
Description
Mechanism of Action
Target of Action
Similar compounds have been known to target protein kinases such as tyrosine-protein kinase lck .
Mode of Action
It is known that similar compounds interact with their targets by binding to the active site, thereby inhibiting the activity of the enzyme .
Biochemical Pathways
Compounds that inhibit protein kinases like tyrosine-protein kinase lck can affect multiple cellular pathways, including cell growth and proliferation .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Similar compounds that inhibit protein kinases can lead to the inhibition of cell growth and proliferation .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine hydrochloride typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of appropriate intermediates under controlled conditions. For instance, the preparation might involve the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-allyl-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction might yield a more saturated compound.
Scientific Research Applications
N-allyl-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other 2,3-diphenylfurans and pyrimidine derivatives. These compounds share structural similarities and may exhibit similar chemical and biological properties.
Uniqueness
What sets N-allyl-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine hydrochloride apart is its unique combination of functional groups, which may confer distinct reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
5,6-diphenyl-N-prop-2-enylfuro[2,3-d]pyrimidin-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O.ClH/c1-2-13-22-20-18-17(15-9-5-3-6-10-15)19(16-11-7-4-8-12-16)25-21(18)24-14-23-20;/h2-12,14H,1,13H2,(H,22,23,24);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQZVYMVIGNASB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=C2C(=C(OC2=NC=N1)C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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